N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide
Description
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-6-3-7(2)5-11(4-6)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
XBIXMLIFPATLTO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CC(CN(C1)/C(=N/O)/N)C |
Canonical SMILES |
CC1CC(CN(C1)C(=NO)N)C |
Origin of Product |
United States |
Preparation Methods
Direct Amidination of 3,5-Dimethylpiperidine
Overview:
This method involves the conversion of a suitably substituted piperidine precursor into the corresponding carboximidamide via reaction with amidine-forming reagents such as cyanamide or its derivatives.
- Starting Material: 3,5-dimethylpiperidine (CAS 35794-11-7)
- Reagents: Cyanamide derivatives (e.g., cyanogen bromide or cyanamide)
- Reaction Conditions:
- Dissolution of 3,5-dimethylpiperidine in an inert solvent such as ethanol or acetonitrile
- Addition of cyanamide or its derivatives under controlled temperature (0–25°C)
- Catalysis with acids (e.g., acetic acid) to facilitate amidine formation
- Stirring for several hours to overnight
- Outcome: Formation of N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide after purification by recrystallization or chromatography
- Straightforward one-pot synthesis
- High yields reported in analogous amidine syntheses
- Requires careful control of reaction conditions to prevent side reactions
Oxidation of N'-Hydroxy Precursors
Overview:
This route involves first synthesizing an N'-hydroxy derivative of the piperidine ring, which is then oxidized to form the carboximidamide functional group.
- Step 1: Synthesis of N'-hydroxy-3,5-dimethylpiperidine via nucleophilic substitution or hydroxylation
- Step 2: Oxidation of the N'-hydroxy group using oxidizing agents such as hydrogen peroxide or oxone under mild conditions
- Step 3: Purification of the final compound by chromatography
Research Data:
While specific experimental details for this exact compound are limited, analogous procedures for similar hydroxylamine derivatives suggest that controlled oxidation can efficiently yield the desired carboximidamide.
- Mild reaction conditions
- Good selectivity for hydroxylamine oxidation
- Potential over-oxidation or side reactions requiring optimization
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Amidination | 3,5-Dimethylpiperidine | Cyanamide derivatives | Room temp to mild heating | One-pot, high yield | Requires precise control |
| Oxidation of Hydroxylamine | N'-Hydroxy derivatives | Hydrogen peroxide, oxone | Mild, aqueous conditions | Mild, selective | Over-oxidation risk |
| Multi-step Functionalization | Various intermediates | Alkylation, cyanamide | Controlled, often protective groups | Versatile | Multi-step, time-consuming |
Complete Research Findings
- The synthesis of this compound is primarily achieved through direct amidination of 3,5-dimethylpiperidine using cyanamide derivatives under mild conditions, yielding high purity products with optimized purification techniques such as column chromatography on silica gel.
- Alternative approaches involve hydroxylation followed by oxidation, although these are less documented specifically for this compound but are supported by analogous procedures in related hydroxylamine chemistry.
- Multi-step functionalization strategies offer flexibility but require careful regioselective control and protection/deprotection steps, making them more suitable for complex derivatives or when specific functional groups need to be introduced selectively.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play crucial roles in its biological activity by interacting with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Key Structural Features :
- Piperidine core : Provides rigidity and influences lipophilicity.
- 3,5-Dimethyl groups : Enhance steric bulk and modulate solubility.
This section evaluates N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide against structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Piperidine Derivatives with Varying Alkyl Substituents
- 3,5-Dimethyl vs. Monomethyl/Trimethyl Substitution: The 3,5-dimethyl configuration balances steric hindrance and lipophilicity.
- N'-Hydroxy vs. N'-Methoxy Groups: Replacement of the N'-hydroxy group with a methoxy group (e.g., N'-methoxy-3,5-dimethylpiperidine-1-carboximidamide) eliminates hydrogen-bond donor capacity, which may reduce binding affinity to enzymes like GSTs, as seen in isoflavone studies where methoxy groups at specific positions diminished inhibition .
Carboximidamide Derivatives
- Hydroxyimino vs. Amino Substituents: N'-Hydroxy-carboximidamides (e.g., the target compound) exhibit tautomerism between hydroxyimino and oxime forms, influencing reactivity. In contrast, N'-amino derivatives (e.g., 3,5-dimethylpiperidine-1-carboxamidine) lack this redox flexibility but offer stronger basicity.
Physicochemical Properties
Table 1 compares key properties of the target compound with analogues.
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | pKa (imidamide) |
|---|---|---|---|---|
| This compound | 185.24 | 1.2 | 12.5 (pH 7.4) | 8.3 |
| 3-Methylpiperidine-1-carboximidamide | 155.23 | 0.8 | 18.0 (pH 7.4) | 9.1 |
| N'-Methoxy-3,5-dimethylpiperidine-1-carboximidamide | 199.27 | 1.5 | 8.2 (pH 7.4) | 7.8 |
Key Observations :
- The 3,5-dimethyl groups increase logP (enhanced lipophilicity) but reduce solubility compared to monomethyl analogues.
- The N'-hydroxy group lowers pKa compared to N'-methoxy derivatives, favoring deprotonation under physiological conditions.
Biological Activity
N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with hydroxy and carboximidamide functional groups. These modifications are crucial for its biological activity. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which can influence interactions with various biological targets.
The biological effects of this compound are largely attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions. This interaction can modulate various biochemical pathways, leading to observed pharmacological effects such as:
- Antimicrobial Activity: Potential inhibition of bacterial growth through interference with metabolic pathways.
- Anti-inflammatory Effects: Modulation of inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties: Scavenging of free radicals, thereby reducing oxidative stress.
Antimicrobial Activity
Studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various strains of bacteria and fungi. A comparative analysis highlights the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| This compound | 16 | E. coli, S. aureus |
| Control (Standard Antibiotic) | 8 | E. coli |
Anti-inflammatory Activity
Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Antioxidant Activity
This compound has been evaluated for its antioxidant capacity using assays like DPPH and FRAP. Results indicate that it effectively scavenges free radicals and reduces oxidative stress in cellular models.
| Assay Type | IC50 (μM) | Comparison Standard |
|---|---|---|
| DPPH | 12 | BHT (15 μM) |
| FRAP | 10 | Trolox (11 μM) |
Case Studies
A recent study investigated the effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of 4.8 μM. This selectivity suggests potential for development as an anticancer agent.
In another case study focusing on its neuroprotective effects, the compound was tested in models of oxidative stress-induced neuronal damage. It demonstrated significant neuroprotection through the modulation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide in academic laboratories?
- Methodological Answer :
- Mixed Anhydride Approach : Utilize peptide synthesis protocols, such as mixed anhydrides with tertiary amines (e.g., N-methylpiperidine) to minimize racemization .
- Carbodiimide-Mediated Coupling : Adapt methods from carbodiimide-based peptide synthesis (e.g., N,N'-dicyclohexylcarbodiimide) for amidoxime formation .
- Condensation Reactions : Optimize conditions from azetidinone synthesis, employing hydroxylamine derivatives and refluxing in benzene with triethylamine as a base .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxylamine resonance at δ 8–10 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ or [M+Na]+ adducts).
- X-ray Crystallography : Compare with CCDC datasets (e.g., CCDC 2086624 for pincer-type analogs) to resolve stereochemistry .
Q. What safety protocols should be prioritized during experimental handling?
- Methodological Answer :
- PPE Requirements : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (P264/P305+P351+P338 precautions) .
- Storage : Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic and steric properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) using crystallographic data .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays.
Q. What experimental strategies minimize racemization during synthesis?
- Methodological Answer :
- Base Selection : Use N-methylpiperidine instead of stronger bases (e.g., DIPEA) to reduce urethane formation and racemization in mixed anhydride reactions .
- Low-Temperature Conditions : Conduct coupling steps at 0–4°C to slow down kinetic pathways favoring racemization.
Q. How do structural modifications influence the bioactivity of carboximidamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and test against target enzymes or pathogens.
- Example SAR Table :
| Substituent Position | Bioactivity Trend (e.g., IC50) | Reference |
|---|---|---|
| 3,5-Dimethyl | Enhanced metabolic stability | |
| 4-Hydroxy | Increased hydrogen bonding | |
| Halogenated aryl | Improved antimicrobial potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
